N-(1,2-oxazol-4-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide is an organic compound that features both an oxazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and pyridine rings in its structure makes it a versatile molecule for chemical modifications and functionalization.
Mechanism of Action
Target of Action
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide, also known as N-(isoxazol-4-yl)isonicotinamide, is a compound that has been synthesized and investigated for its biological activities Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
It is known that the biological activities of oxazole derivatives are influenced by their substitution patterns . These substitutions play a pivotal role in delineating the biological activities of these compounds .
Biochemical Pathways
Oxazole derivatives have been reported to affect various biological responses . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
It has been reported that some oxazole derivatives display potential fungicidal activities against certain fungi .
Action Environment
It is known that the biological activities of oxazole derivatives can be influenced by various factors, including the presence of hetero atoms or groupings .
Biochemical Analysis
Biochemical Properties
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions facilitate the compound’s binding to biological targets, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and affecting cellular processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of specific genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition of enzyme activity, leading to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with its biological targets more effectively, enhancing its overall activity and impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing N-(1,2-oxazol-4-yl)pyridine-4-carboxamide involves the reaction between pyridine-4-carboxylic acid and 4-amino-1,2-oxazole under appropriate reaction conditions . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the oxazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxazole and pyridine derivatives, depending on the reagents used.
Scientific Research Applications
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyloxazol-4-yl)methyl pyrimidine carboxamide: This compound also contains an oxazole ring but differs in the presence of a pyrimidine ring instead of a pyridine ring.
2-(2,6-dichloro-phenylamino)-phenyl methyl oxazole derivatives: These compounds feature an oxazole ring with different substituents and exhibit various biological activities.
Uniqueness
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide is unique due to the combination of the oxazole and pyridine rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(7-1-3-10-4-2-7)12-8-5-11-14-6-8/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKPYAPPMLHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.